molecular formula C31H38N2O10 B1192723 Fmoc-NMe-PEG4-NHS ester

Fmoc-NMe-PEG4-NHS ester

Cat. No. B1192723
M. Wt: 598.65
InChI Key: GDTKRPKAACWJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NMe-PEG4-NHS ester is a PEG derivative.

Scientific Research Applications

1. Surface Modification for Biopolymer Arrays

Fmoc-NMe-PEG4-NHS ester is utilized in the reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers on gold surfaces. This technique is instrumental in fabricating DNA arrays, where the surfaces modified with this compound undergo a transformation from hydrophilic to hydrophobic, aiding in controlling surface reactivity and wettability (Frutos, Brockman, & Corn, 2000).

2. Nanocarrier Development for Chemotherapeutic Agents

In cancer research, Fmoc-NMe-PEG4-NHS ester has been involved in the development of nanocarriers. These nanocarriers, like PEG-Fmoc, offer high drug loading capacity, formulation stability, and reduced toxicity. They engage in π-π stacking interactions with drugs like paclitaxel, resulting in improved drug delivery and therapeutic outcomes (Zhang et al., 2014).

3. Reversible Pegylation in Pharmaceutical Applications

Fmoc-NMe-PEG4-NHS ester is utilized in reversible pegylation to enhance the bioavailability of peptides like atrial natriuretic peptide (ANP). This method significantly prolongs the biological half-life of peptides, demonstrating potential in developing new antihypertensive drugs (Nesher et al., 2008).

4. Analysis of Binding Constants in Affinity Capillary Electrophoresis

The compound plays a role in estimating binding constants between antibiotics and ligands. It's used in on-column ligand synthesis and affinity capillary electrophoresis, demonstrating the advantage of coupling on-column ligand synthesis to affinity capillary electrophoresis for estimating binding parameters (Azad et al., 2004).

5. Immunochemotherapy and Cancer Treatment

Fmoc-NMe-PEG4-NHS ester is integral in the development of dual-functional, immunostimulatory nanomicellar carriers for immunochemotherapy. These carriers, containing indoleamine 2,3-dioxygenase (IDO) inhibitors and Fmoc groups, have shown significant antitumor activity in various cancer models (Chen et al., 2016).

properties

Product Name

Fmoc-NMe-PEG4-NHS ester

Molecular Formula

C31H38N2O10

Molecular Weight

598.65

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H38N2O10/c1-32(31(37)42-22-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27)13-15-39-17-19-41-21-20-40-18-16-38-14-12-30(36)43-33-28(34)10-11-29(33)35/h2-9,27H,10-22H2,1H3

InChI Key

GDTKRPKAACWJRV-UHFFFAOYSA-N

SMILES

CN(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fmoc-NMe-PEG4-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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